(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane
CAS No.: 78592-82-2
Cat. No.: VC2028740
Molecular Formula: C10H20OSi
Molecular Weight: 184.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78592-82-2 |
|---|---|
| Molecular Formula | C10H20OSi |
| Molecular Weight | 184.35 g/mol |
| IUPAC Name | tert-butyl-but-3-ynoxy-dimethylsilane |
| Standard InChI | InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3 |
| Standard InChI Key | NUZBJLXXTAOBPH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCCC#C |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCC#C |
Introduction
Structural Characteristics and Basic Properties
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is an organosilicon compound characterized by the presence of a terminal alkyne group connected to a silyl ether functionality. This compound combines the reactivity of the alkyne moiety with the protective properties of the tert-butyldimethylsilyl group.
Identification Data
The following table summarizes the essential identification information for (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane:
| Parameter | Value |
|---|---|
| CAS Number | 78592-82-2 |
| Molecular Formula | C₁₀H₂₀OSi |
| Molecular Weight | 184.35 g/mol |
| IUPAC Name | tert-butyl-but-3-ynoxy-dimethylsilane |
| Common Synonyms | 4-(tert-Butyldimethylsilyloxy)-1-butyne |
| InChI | InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3 |
| InChIKey | NUZBJLXXTAOBPH-UHFFFAOYSA-N |
Physical and Chemical Properties
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane presents as a colorless liquid with low vapor pressure and volatility, making it stable at room temperature. The compound exhibits physical properties characteristic of organosilicon compounds, particularly silyl ethers .
| Property | Value |
|---|---|
| Physical State | Colorless liquid |
| Boiling Point | 70-74°C |
| Density | 0.893 g/cm³ |
| Flash Point | 58.3°C |
| Stability | Stable at room temperature |
| Solubility | Soluble in common organic solvents |
The compound's stability is attributed to the protective nature of the tert-butyldimethylsilyl group, while its terminal alkyne functionality provides reactivity for various transformations.
Synthesis and Preparation
The synthesis of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane typically involves the silylation of 3-butyn-1-ol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base. This reaction represents a common protection strategy for alcohols in organic synthesis.
Standard Preparation Method
The most common synthesis route utilizes imidazole as a base in anhydrous dichloromethane, as described in the following procedure :
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A 250-ml round-bottomed flask is equipped with a magnetic stir bar.
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2.8 g of imidazole (41 mmol) is transferred to the flask.
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The contents are dissolved in anhydrous dichloromethane (50 ml) and cooled to 0°C in a water-ice bath.
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1.5 ml of 3-butyn-1-ol (1.4 g, 20 mmol) is added to the reaction mixture using a syringe equipped with a steel needle (final concentration = 0.4M).
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3.6 g of TBSCl (24 mmol) is transferred to the reaction mixture.
This synthetic approach typically results in good yields of the desired product, making it suitable for both laboratory-scale and larger preparations .
Alternative Synthesis Routes
Alternative synthetic routes may involve different bases or reaction conditions. Some researchers report using other bases such as triethylamine or pyridine instead of imidazole, although these alternatives often result in lower yields or require longer reaction times.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
The spectroscopic data for (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane provides crucial information for structural confirmation and purity assessment.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane in CDCl₃ at 400 MHz shows the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 3.72 | triplet | J = 8 Hz | 2H | OCH₂ |
| 1.94 | triplet | J = 6 Hz | 2H | CH₂ |
| 0.88 | singlet | - | 9H | C(CH₃)₃ |
| 0.06 | singlet | - | 6H | Si(CH₃)₂ |
The terminal alkyne proton typically appears as a signal around 2.0 ppm, but its exact position may vary slightly depending on the specific NMR conditions .
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides additional structural information, with characteristic signals for the alkyne carbons and the silyl group carbons .
Infrared Spectroscopy
The infrared spectrum of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane typically exhibits characteristic absorption bands:
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Terminal alkyne C-H stretching: approximately 3300 cm⁻¹
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C≡C stretching: approximately 2100-2200 cm⁻¹
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Si-O stretching: approximately 1050-1100 cm⁻¹
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Si-C stretching: approximately 800-850 cm⁻¹
These spectroscopic data collectively provide a definitive characterization of the compound's structure and purity.
Applications in Organic Chemistry
As a Protected Alkynyl Alcohol
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane serves as a protected form of 3-butyn-1-ol, allowing selective reactions at the terminal alkyne while preventing unwanted reactions at the hydroxyl group. This protection strategy is crucial in multistep synthesis where orthogonal protection groups are required .
In Complex Molecule Synthesis
The compound plays a significant role as an intermediate in complex molecule synthesis. For instance, it serves as a precursor in the synthesis of 8-(tert-butyldimethylsilyl)-2,3-dihydrobenzo[1,2-b:4,5-c']difuran-5(7H)-one via hexadehydro-Diels-Alder (HDDA) cascade reactions .
In one documented synthetic pathway, (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is first brominated to form ((4-bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane, which subsequently undergoes cross-coupling with propargyl alcohol to yield a diynol intermediate. This intermediate can then be esterified with propynoic acid to produce a triyne substrate for HDDA cascade reactions .
As a Reagent in Cross-Coupling Reactions
The terminal alkyne functionality makes this compound suitable for various metal-catalyzed cross-coupling reactions, including Sonogashira coupling, Glaser coupling, and alkyne metathesis. These transformations allow for the construction of structurally complex molecules with diverse applications.
Chemical Reactivity
Terminal Alkyne Reactions
The terminal alkyne moiety in (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane undergoes typical alkyne reactions, including:
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Metal-catalyzed hydrogenation
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Hydration reactions
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Cycloaddition reactions (e.g., click chemistry)
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Deprotonation to form acetylide anions
Silyl Ether Chemistry
The tert-butyldimethylsilyl group functions as a protecting group that can be selectively removed under specific conditions:
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Fluoride-mediated deprotection (e.g., using tetrabutylammonium fluoride, TBAF)
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Acid-catalyzed deprotection (typically under mild conditions)
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Lewis acid-mediated deprotection
The silyl ether functionality provides stability against various reaction conditions while allowing selective deprotection when needed.
Research Applications
In Synthesis of Complex Benzenoids
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane has been utilized as a key intermediate in the synthesis of complex benzenoid structures. In a notable application, the compound serves as a precursor in a synthetic sequence involving an HDDA cascade, which generates reactive benzyne intermediates that undergo subsequent transformations to form complex polycyclic aromatic compounds .
The specific synthetic pathway involves:
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Protection of 3-butyn-1-ol as its TBS-ether
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Bromination of the alkyne terminus
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Cross-coupling to form a diyne intermediate
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Esterification to form a triyne
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Thermal HDDA cascade to generate complex benzenoid structures
This approach provides access to structurally complex molecules that would be challenging to synthesize through conventional methods .
In Material Science
The compound has applications in materials science, particularly in the synthesis of silicon-containing polymers and materials. Its dual functionality—the reactive alkyne group and the silicon-containing moiety—makes it useful for constructing hybrid organic-inorganic materials with tailored properties.
| Hazard Category | Classification |
|---|---|
| Physical Hazards | Flammable liquid |
| Health Hazards | Irritant (skin, eyes, respiratory system) |
| Flash Point | 58.3°C |
| Supplier | Catalog Number | Quantity | Price (EUR/USD) |
|---|---|---|---|
| VWR/Matrix Scientific | 101932-470 | 5g | 369.23 USD |
| Cymit Quimica | 54-OR79391 | 1g | 32.00 EUR |
| Cymit Quimica | 54-OR79391 | 5g | 55.00 EUR |
| Cymit Quimica | 54-OR79391 | 25g | 156.00 EUR |
| Cymit Quimica | 54-OR79391 | 100g | 532.00 EUR |
| Cymit Quimica | 10-F624240 | 5g | 43.00 EUR |
| Cymit Quimica | 10-F624240 | 25g | 96.00 EUR |
The commercial availability of this compound facilitates its use in research and development applications without the need for in-house synthesis, though larger-scale applications may benefit from customized synthetic approaches .
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